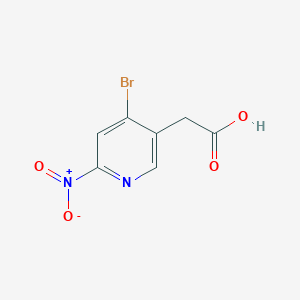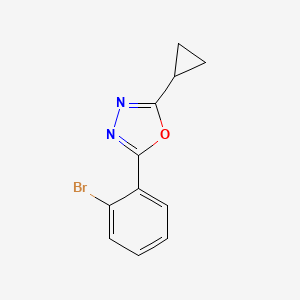
2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound that features a bromophenyl group and a cyclopropyl group attached to an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromobenzohydrazide with cyclopropyl isocyanate under suitable conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the oxadiazole ring or the bromophenyl group.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
作用機序
The mechanism of action of 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
2-(2-Bromophenyl)-1,3,4-oxadiazole: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole: The presence of a methyl group instead of a cyclopropyl group can influence the compound’s steric and electronic properties.
2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: The phenyl group can introduce additional π-π interactions, potentially altering the compound’s behavior in various applications.
Uniqueness: The presence of the cyclopropyl group in 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole imparts unique steric and electronic properties, distinguishing it from other similar compounds. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.
特性
分子式 |
C11H9BrN2O |
|---|---|
分子量 |
265.11 g/mol |
IUPAC名 |
2-(2-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-2-1-3-8(9)11-14-13-10(15-11)7-5-6-7/h1-4,7H,5-6H2 |
InChIキー |
XUGOZYKZAJNOKH-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN=C(O2)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


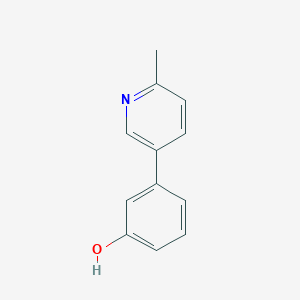
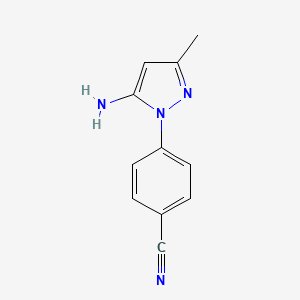
![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)
![1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13150910.png)
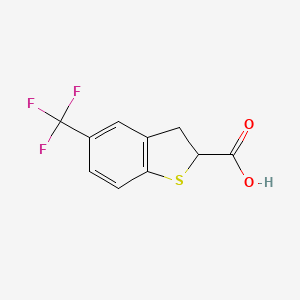
phosphanium bromide](/img/structure/B13150941.png)
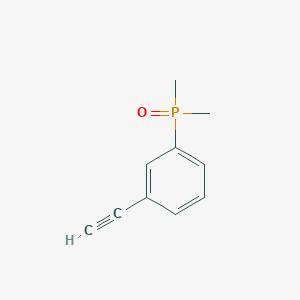
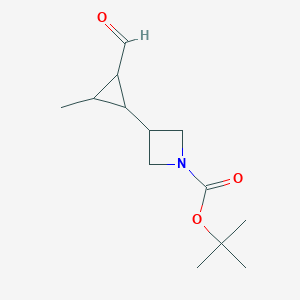
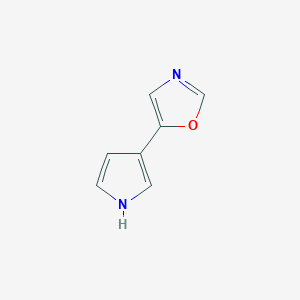



![Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)
